2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
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Overview
Description
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .
Preparation Methods
The synthesis of 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride involves several steps. One common method includes the reaction of 4-piperidone with phenylacetic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness .
Chemical Reactions Analysis
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a semi-flexible linker in the development of PROTACs for targeted protein degradation. This application is crucial for studying protein functions and developing new therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The compound’s semi-flexible nature allows it to optimize the 3D orientation of the degrader, enhancing the formation of the ternary complex and improving the efficiency of protein degradation .
Comparison with Similar Compounds
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound also serves as a semi-flexible linker in PROTAC development but differs in the position of the piperidine ring on the phenylacetic acid.
2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another similar compound with the piperidine ring positioned differently, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides optimal flexibility and rigidity for PROTAC development, making it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
2-(2-piperidin-4-ylphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMPYUJUUKHZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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